REACTION_CXSMILES
|
[C:1]([O:6][CH:7]1[CH:14]2[CH2:15][CH:10]3[CH2:11]C(C[C:8]1(C(C)C)C3)C2)(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OC1(C)CCCC1)(=O)C(C)=C.C(OC1CCOC1=O)(=O)C(C)=C.[C:44]([O:49][CH:50]1[CH2:58][CH:57]2[O:59][CH:51]1[CH:52]1[CH:56]2[C:55](=[O:60])[O:54][CH2:53]1)(=[O:48])[C:45]([CH3:47])=[CH2:46].[C:61]([O:66][C:67]12[CH2:76][CH:71]3[CH2:72][CH:73]([CH2:75][C:69]([OH:77])([CH2:70]3)[CH2:68]1)[CH2:74]2)(=[O:65])[C:62]([CH3:64])=[CH2:63]>O1CCCC1>[C:1]([O:6][C:7]1([CH3:8])[CH2:14][CH2:15][CH2:10][CH2:11]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:44]([O:49][CH:50]1[CH2:58][CH:57]2[O:59][CH:51]1[CH:52]1[CH:56]2[C:55](=[O:60])[O:54][CH2:53]1)(=[O:48])[C:45]([CH3:47])=[CH2:46].[C:61]([O:66][C:67]12[CH2:74][CH:73]3[CH2:72][CH:71]([CH2:70][C:69]([OH:77])([CH2:75]3)[CH2:68]1)[CH2:76]2)(=[O:65])[C:62]([CH3:64])=[CH2:63] |f:7.8|
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Name
|
1-isopropyl-adamantanyl methacrylate
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCC1)C
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1C(OCC1)=O
|
Name
|
3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The polymerization mixture is then stirred for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A control photoresist polymer (Polymer 2) was prepared
|
Type
|
CUSTOM
|
Details
|
is degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling with nitrogen
|
Type
|
ADDITION
|
Details
|
charged to a 500 ml flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, nitrogen inlet and mechanical stirrer, along with an additional 10 g of degassed THF
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISSOLUTION
|
Details
|
5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
|
Type
|
ADDITION
|
Details
|
charged in to the flask
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
after which time the reaction is diluted with 5 g of THF
|
Type
|
CUSTOM
|
Details
|
The polymer is precipitated by addition to 1.0 L of isopropanol
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
re-precipitated
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in 50 g THF
|
Type
|
ADDITION
|
Details
|
addition to another 1.0 L isopropanol
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45° C. for 48 h.
|
Duration
|
48 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O.C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |